tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid

Description

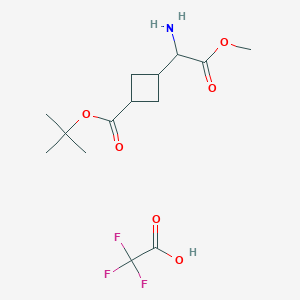

This compound features a cyclobutane ring substituted with:

- A tert-butyl carboxylate group at position 1.

- A 1-amino-2-methoxy-2-oxoethyl moiety at position 2.

- Trifluoroacetic acid (TFA) as a counterion or reagent in its synthesis.

The tert-butyl group acts as a protective moiety for the carboxylate, enhancing stability during synthetic steps, while the amino and methoxy-oxoethyl substituents enable reactivity for further derivatization. TFA is commonly used in deprotection reactions, particularly for cleaving tert-butyl carbamates or esters under acidic conditions .

Properties

IUPAC Name |

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAVOFMSQRSKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of tert-butyl cyclobutane-1-carboxylate with 1-amino-2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate is often utilized as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as antibacterial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for developing new therapeutic agents. Its ability to act as a prodrug or a precursor in synthesizing more complex structures makes it valuable in drug discovery processes. Studies have indicated that modifications to the cyclobutane structure can lead to enhanced pharmacological profiles, making it a candidate for further investigation in treating various diseases .

Antibacterial Activity

Research has demonstrated that compounds related to tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate exhibit significant antibacterial properties. In vitro studies have reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors. For example, it has been used to probe the activity of certain enzymes involved in metabolic pathways, providing insights into their functions and potential regulatory mechanisms .

Case Study 1: Antibacterial Screening

A study published in Molecules evaluated the antibacterial activity of several derivatives of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate against common bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional antibiotics, suggesting their potential as effective antibacterial agents .

Case Study 2: Synthesis of Novel Therapeutics

In a recent PhD dissertation, researchers synthesized a series of compounds derived from tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate, assessing their effects on cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells at low concentrations, indicating their potential role in cancer therapy .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane | Antibacterial | 5.0 | |

| Derivative A | Anticancer | 10.0 | |

| Derivative B | Antiviral | 15.0 |

Table 2: Synthesis Pathways

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization | tert-butyl chloroformate + amine | 85 |

| N-Methylation | Methyl iodide + base | 75 |

| Esterification | Acid chlorides + alcohol | 90 |

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

3-(tert-Butoxy)Cyclobutane-1-Carboxylic Acid

- Structure : Cyclobutane with tert-butoxy (position 3) and carboxylic acid (position 1).

- Key Differences: Lacks the amino and methoxy-oxoethyl groups, making it less reactive toward nucleophilic or coupling reactions.

- Applications : Used in material science and agrochemical research due to its rigid cyclobutane backbone .

tert-Butyl 3-(2-Ethoxy-2-Oxoethylidene)Azetidine-1-Carboxylate

- Structure : Azetidine (4-membered ring) with tert-butyl carbamate and ethoxy-oxoethylidene substituents.

- Key Differences: Azetidine vs. cyclobutane ring; ethoxy-oxoethylidene vs. amino-methoxy-oxoethyl.

- Reactivity : The ethoxy-oxoethylidene group undergoes deprotection with TFA, analogous to the target compound’s tert-butyl cleavage .

Pharmaceutical Intermediates (e.g., EP 1 763 351 B9)

- Structure : Cyclopentane-based tert-butyl carbamate with trifluoromethylphenyl substituents.

- Key Differences : Larger cyclopentane ring and trifluoromethylphenyl group confer distinct steric and electronic properties.

- Synthetic Role : Highlights TFA’s role in deprotecting tert-butyl groups during peptide coupling or heterocycle synthesis .

Structural and Functional Data Comparison

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate, trifluoroacetic acid (CAS Number: 2361635-60-9) is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 343.33 g/mol. The structure comprises a cyclobutane ring, an amino group, and a methoxy carbonyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2361635-60-9 |

| Molecular Formula | C14H22F3NO6 |

| Molecular Weight | 343.33 g/mol |

| Purity | ≥95% |

| Storage Temperature | Room Temperature |

Research indicates that compounds similar to tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of structurally related compounds on cancer cell lines. It was found that these compounds could induce apoptosis in various cancer types by modulating apoptotic pathways (e.g., Bcl-2 family proteins) and activating caspases .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds against oxidative stress in neuronal cells. The mechanism was attributed to the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

- Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate, we can compare it with other related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate?

- Methodology: Synthesis typically involves multi-step reactions, including cyclobutane ring formation via [2+2] photocycloaddition or cyclization of pre-functionalized precursors. Key steps:

- Amino ester protection: Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality .

- Cyclobutane functionalization: Methoxy-oxoethyl side chains are introduced via nucleophilic substitution or Michael addition under basic conditions (e.g., triethylamine) .

- Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc-group removal, requiring anhydrous conditions to avoid side reactions .

- Critical considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., THF, DCM) to balance reactivity and solubility .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques:

- NMR spectroscopy: ¹H/¹³C NMR for verifying cyclobutane ring geometry and side-chain configuration. Key signals: δ ~1.4 ppm (tert-butyl), δ ~3.7 ppm (methoxy group) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns, especially for the TFA salt (expected [M+H]⁺ or [M-TFA]⁻ ions) .

- X-ray crystallography: Resolve stereochemical ambiguities in the cyclobutane core, if single crystals are obtainable .

Q. What are the primary challenges in handling trifluoroacetic acid (TFA) during synthesis?

- Key issues:

- Corrosivity: Use glass or PTFE-lined reactors to avoid degradation of metal surfaces .

- Volatility: Perform reactions in sealed systems under inert gas (N₂/Ar) to minimize TFA evaporation .

- Purification: Remove residual TFA via repeated lyophilization or neutralization with weak bases (e.g., NaHCO₃), followed by extraction .

Advanced Research Questions

Q. How do electronic effects of the trifluoroacetate group influence the compound’s reactivity in catalytic processes?

- Mechanistic insights:

- The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent carbonyls, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies) .

- Experimental validation: Compare reaction kinetics (e.g., hydrolysis rates) of TFA-containing analogs vs. non-fluorinated counterparts using UV-Vis or stopped-flow spectroscopy .

- Case study: TFA’s role in stabilizing transition states during peptide coupling reactions, as evidenced by reduced activation energy in DFT calculations .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Troubleshooting workflow:

Purity verification: Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (GC-MS) .

Buffer compatibility: Assess pH-dependent solubility (e.g., in PBS vs. Tris buffer) to rule out aggregation artifacts .

Target validation: Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm target engagement .

- Example: Discrepancies in enzyme inhibition data may arise from TFA-mediated non-specific protein denaturation; replace TFA with acetic acid during assay optimization .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Approach:

- ADMET prediction: Use software like Schrödinger’s QikProp to predict logP, CYP450 interactions, and plasma protein binding .

- Metabolic hot-spot identification: Perform MD simulations to identify labile sites (e.g., methoxy group oxidation) .

- Stereochemical optimization: Compare free-energy landscapes of diastereomers to prioritize synthetically feasible, stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.